molecular formula C25H27N3 B1662085 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole CAS No. 88107-84-0

3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole

Cat. No. B1662085
CAS RN: 88107-84-0
M. Wt: 369.5
InChI Key: WUJYNCPGAXBZMF-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole, also known as 3-BPHMC, is a synthetic organic compound. It is a type of carbazole, and is used in a variety of scientific applications, including research in the fields of biochemistry, physiology, and pharmacology. It is also used in laboratory experiments to study the effects of various compounds on biological systems. 3-BPHMC has a range of biochemical and physiological effects, and its use in research has opened up many new possibilities for further study.

Mechanism Of Action

3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has a range of biochemical and physiological effects. It has been shown to bind to certain proteins in the body, such as enzymes, hormones, and other proteins. This binding can affect the activity of these proteins, leading to a range of biochemical and physiological effects. For example, 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules.

Biochemical And Physiological Effects

3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. It has also been shown to reduce inflammation in laboratory animals, as well as to reduce the growth of certain types of cancer cells. In addition, it has been shown to reduce the risk of stroke and other cardiovascular diseases in laboratory animals.

Advantages And Limitations For Lab Experiments

3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has a range of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it a useful tool for research. In addition, it has been shown to have a range of biochemical and physiological effects, making it useful for studying the effects of various compounds on biological systems. However, it can be difficult to control the dose of 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole in laboratory experiments, as it is not available in a pure form.

Future Directions

There are a number of potential future directions for research using 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole. These include further study of its effects on enzymes, hormones, and other proteins, as well as its effects on the immune system and the development of cancer cells. In addition, further research could be conducted into the effects of 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole on the cardiovascular system, as well as its potential use in the treatment of various diseases. Finally, further research could be conducted into its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of various types of infections.

Scientific Research Applications

3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole is used in a variety of scientific research applications, such as the study of enzymes, hormones, and other biological processes. It has also been used to study the effects of various compounds on the human body, as well as the effects of drugs and other chemicals on laboratory animals. In addition, it has been used to study the effects of radiation on cell cultures, as well as to study the effects of certain drugs on the immune system.

properties

IUPAC Name

N-butyl-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3/c1-3-5-17-28(21-11-7-6-8-12-21)26-19-20-15-16-25-23(18-20)22-13-9-10-14-24(22)27(25)4-2/h6-16,18-19H,3-5,17H2,1-2H3/b26-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJYNCPGAXBZMF-LGUFXXKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)N=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C1=CC=CC=C1)/N=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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